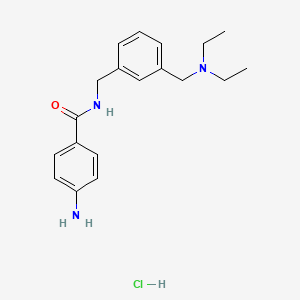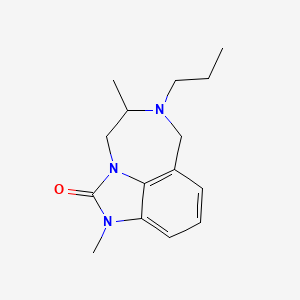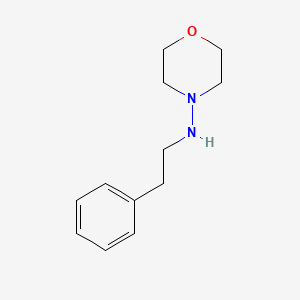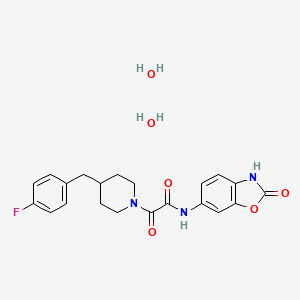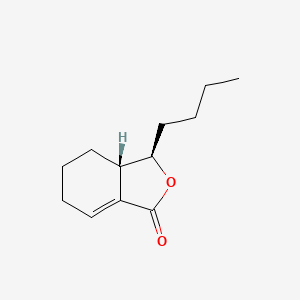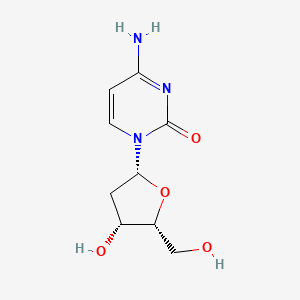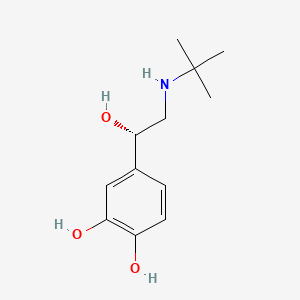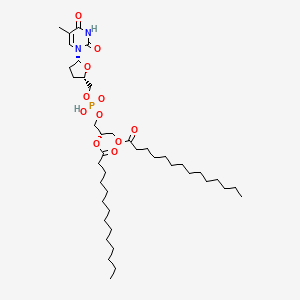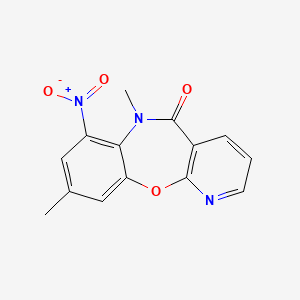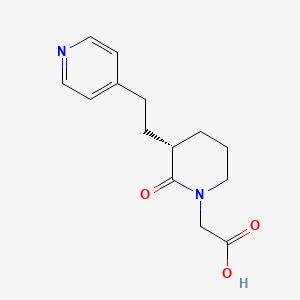
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- is a complex organic compound that features a piperidine ring, a pyridine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3S)-: A stereoisomer with similar structural features but different spatial arrangement.
2-Oxo-3-(2-(3-pyridinyl)ethyl)-1-piperidineacetic acid: A compound with a pyridine ring at a different position.
2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidinepropanoic acid: A compound with an extended carbon chain.
Uniqueness
The uniqueness of 2-Oxo-3-(2-(4-pyridinyl)ethyl)-1-piperidineacetic acid, (3R)- lies in its specific structural configuration, which can influence its reactivity and interactions with biological targets
特性
CAS番号 |
172649-75-1 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
2-[(3R)-2-oxo-3-(2-pyridin-4-ylethyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-16-9-1-2-12(14(16)19)4-3-11-5-7-15-8-6-11/h5-8,12H,1-4,9-10H2,(H,17,18)/t12-/m0/s1 |
InChIキー |
XDJQLJZNNOKIIU-LBPRGKRZSA-N |
異性体SMILES |
C1C[C@H](C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
正規SMILES |
C1CC(C(=O)N(C1)CC(=O)O)CCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


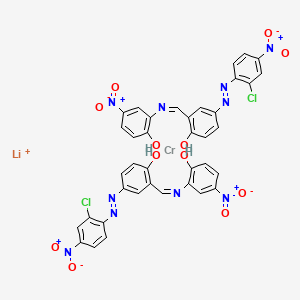
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)

